molecular formula C11H15FN2O B5124819 N-(tert-butyl)-N'-(2-fluorophenyl)urea

N-(tert-butyl)-N'-(2-fluorophenyl)urea

Cat. No. B5124819
M. Wt: 210.25 g/mol
InChI Key: DDTVOMSZLMSUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(2-fluorophenyl)urea, also known as TFB, is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 238.3 g/mol. TFB has been found to have significant biological activity and has been used in various biochemical and physiological studies.

Mechanism of Action

N-(tert-butyl)-N'-(2-fluorophenyl)urea works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their targets. This inhibition of protein kinase activity can have a variety of downstream effects, depending on the specific kinase being targeted. This compound has been found to be a potent inhibitor of several protein kinases, including JAK2, FLT3, and LCK.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, inhibition of JAK2 by this compound has been found to reduce the proliferation of cancer cells, while inhibition of FLT3 has been found to induce apoptosis in leukemia cells. This compound has also been found to have anti-inflammatory effects, potentially through inhibition of the JAK-STAT signaling pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(tert-butyl)-N'-(2-fluorophenyl)urea in lab experiments is its potency and specificity. This compound has been found to be a highly effective inhibitor of several protein kinases, allowing researchers to study their function in a controlled manner. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins that contain ATP-binding sites, it is important to carefully control for these effects in experiments.

Future Directions

There are several potential future directions for research involving N-(tert-butyl)-N'-(2-fluorophenyl)urea. One area of interest is in the development of new inhibitors that are more potent and selective than this compound. Another area of interest is in the study of the downstream effects of protein kinase inhibition, particularly in the context of cancer and inflammatory diseases. Additionally, this compound could be used as a tool to study the role of specific protein kinases in other biological processes, such as cell differentiation and development.

Synthesis Methods

N-(tert-butyl)-N'-(2-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanate with 2-fluoroaniline. The reaction is typically carried out under inert conditions, using a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-(tert-butyl)-N'-(2-fluorophenyl)urea has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been used to inhibit the activity of specific protein kinases, allowing researchers to study their function and role in disease.

properties

IUPAC Name

1-tert-butyl-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVOMSZLMSUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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